Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside typically involves the protection of hydroxyl groups in mannopyranoside followed by allylation and benzylidene formation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted mannopyranosides .
Scientific Research Applications
Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside involves its interaction with specific molecular targets, primarily through its hydroxyl and allyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation . The pathways involved often include carbohydrate metabolism and molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-O-diallyl-4,6-O-benzylidene-α-D-mannopyranoside: A closely related compound with similar structural features.
Methyl β-D-arabinopyranoside: Another carbohydrate derivative used in biochemical research.
Octyl α-D-glucopyranoside: A compound used in similar biochemical assays.
Uniqueness
Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside is unique due to its dual allyl and benzylidene groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C20H26O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-7,8-bis(prop-2-enoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C20H26O6/c1-4-11-22-17-16-15(25-20(21-3)18(17)23-12-5-2)13-24-19(26-16)14-9-7-6-8-10-14/h4-10,15-20H,1-2,11-13H2,3H3 |
InChI Key |
FMKYMGOFTWEBLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)OCC=C |
Origin of Product |
United States |
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